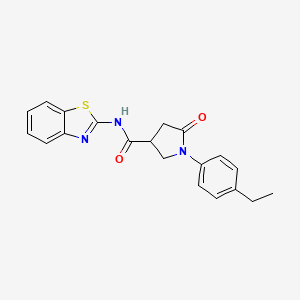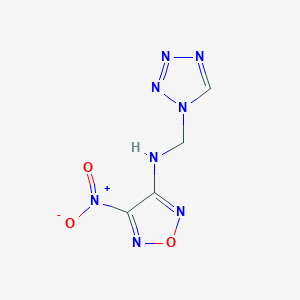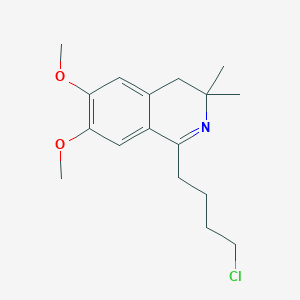![molecular formula C16H19BrO4 B11513550 3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11513550.png)
3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[55]undecane-1,5-dione is a spirocyclic compound that features a unique structure combining a brominated furan ring and a spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves the reaction of a brominated furan derivative with a spirocyclic ketone. One common method involves the use of a Diels-Alder reaction followed by functional group modifications . The reaction conditions often include the use of catalysts such as l-proline and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or modify the furan ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: This compound has a similar spirocyclic structure but with different substituents on the furan ring.
3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: Another similar compound with variations in the substituents.
Uniqueness
3-(5-Bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is unique due to the presence of the brominated furan ring, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .
Properties
Molecular Formula |
C16H19BrO4 |
|---|---|
Molecular Weight |
355.22 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione |
InChI |
InChI=1S/C16H19BrO4/c1-15(2)12(10-6-7-11(17)20-10)21-14(19)16(13(15)18)8-4-3-5-9-16/h6-7,12H,3-5,8-9H2,1-2H3 |
InChI Key |
QKMYGKFZHQMVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(O3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11513478.png)



![11-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11513505.png)
![12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11513508.png)
![methyl 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11513510.png)
![Methyl 5-chloro-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11513511.png)

![6-(ethylsulfonyl)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11513524.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B11513529.png)
![2,5-dichloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11513537.png)
![N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11513542.png)
